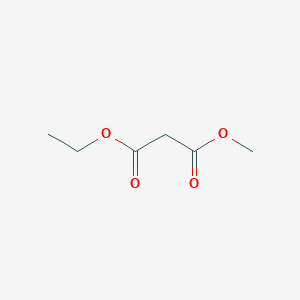

1-Ethyl 3-methyl malonate

Description

Significance of Malonate Esters in Carbon-Carbon Bond Formation

Malonate esters are pivotal reagents in organic synthesis, primarily recognized for their role in the formation of carbon-carbon (C-C) bonds. patsnap.com The structure of a malonic ester, characterized by a methylene (B1212753) group flanked by two carbonyl groups, imparts a notable acidity to the α-protons. organicchemistrytutor.com This acidity allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate. organicchemistrytutor.com This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a classic reaction known as the malonic ester synthesis. organicchemistrytutor.comwikipedia.org This reaction is a versatile method for preparing substituted carboxylic acids, particularly α-substituted acetic acids. patsnap.com

The malonic ester synthesis involves three key steps:

Enolate Formation: Deprotonation of the malonic ester at the α-carbon. organicchemistrytutor.com

Alkylation: Nucleophilic attack of the enolate on an electrophile, such as an alkyl halide, forming a new C-C bond. organicchemistrytutor.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to a malonic acid, which, upon heating, readily undergoes decarboxylation to yield the final carboxylic acid. wikipedia.org

The significance of this synthesis lies in its reliability and predictability, making it a fundamental tool for constructing complex molecular architectures in various fields, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com Furthermore, the versatility of malonate esters extends to their use in palladium-catalyzed reactions, which have expanded the scope of their applications to include the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable organic compounds. nih.gov

Modern advancements have further broadened the utility of malonate esters. For instance, asymmetric hydrogenation of β-aryl alkylidene malonate esters, catalyzed by chiral iridium catalysts, allows for the synthesis of chiral malonate esters with high enantioselectivity. acs.orgacs.org These chiral products are valuable intermediates in the synthesis of bioactive molecules and pharmaceuticals. acs.org Additionally, phosphine-catalyzed asymmetric additions of malonate esters to allenoates and allenamides provide a powerful method for constructing C-C bonds between two tertiary carbons, a challenging transformation in organic synthesis. pnas.orgnih.gov

The Unique Reactivity Profile of 1-Ethyl 3-methyl Malonate

This compound is an asymmetric malonate ester, meaning it possesses two different ester groups. This structural feature introduces a layer of complexity and opportunity for selective transformations that are not possible with symmetric malonates like diethyl malonate. The differential reactivity of the ethyl and methyl ester groups can be exploited in various chemical reactions, allowing for regioselective modifications.

One of the key aspects of its unique reactivity is the potential for selective hydrolysis. Under specific conditions, one ester group can be cleaved while the other remains intact, leading to the formation of a malonic acid monoester. researchgate.net This selective hydrolysis is a valuable tool in multi-step syntheses where one ester group is intended for further transformation while the other serves as a protecting group or a handle for subsequent reactions. The efficiency of selective monohydrolysis can be influenced by the reaction conditions, such as the base used and the solvent system. researchgate.net

The presence of two different ester groups also influences its behavior in reactions like the Michael addition. For example, in a three-component reaction involving an aldehyde, an acrylate, and a malonate, the nature of the ester groups can affect the reaction's stereoselectivity and yield. mdpi.com

Furthermore, the specific structure of this compound can be advantageous in creating more complex molecules. For instance, it can be a starting material for the synthesis of substituted malonates with specific functionalities. A general procedure for a Michael addition using methyl vinyl ketone and a malonate like methyl ethyl malonate can lead to the formation of compounds such as (±)1-Ethyl 3-methyl 2-(3-oxobutyl)malonate. rsc.org

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 3-O-ethyl 1-O-methyl propanedioate |

| CAS Number | 6186-89-6 |

Data sourced from PubChem CID 278506 nih.gov

Historical Context and Evolution of Malonate Ester Applications

The application of malonate esters in organic synthesis has a rich history, dating back to the late 19th century. The classic malonic ester synthesis, a cornerstone of C-C bond formation, was developed through the foundational work of chemists like Wislicenus, Conrad, and Bischoff. orgsyn.org This method provided a reliable route to a wide variety of carboxylic acids and quickly became a staple in the synthetic organic chemist's toolbox. patsnap.comwikipedia.org An early and significant application was the Perkin alicyclic synthesis, which utilized the intramolecular reaction of a malonic ester with a dihalide to form carbocyclic rings. wikipedia.orgacs.org

Throughout the 20th century, the scope of malonate ester chemistry continued to expand. The discovery of palladium-catalyzed reactions in the 1960s marked a significant leap forward. nih.gov Researchers demonstrated that π-allylpalladium complexes could react with malonate enolates, leading to a new generation of synthetic methods. nih.gov These palladium-catalyzed transformations enabled the synthesis of complex molecules under milder conditions and with greater efficiency than previously possible. nih.gov

In recent decades, the focus has shifted towards asymmetric synthesis, aiming to control the stereochemistry of the products. The development of chiral catalysts has enabled highly enantioselective reactions involving malonate esters. acs.orgacs.org For example, phosphine-catalyzed asymmetric additions of malonate esters to allenes and allenamides have emerged as a powerful tool for creating chiral centers. pnas.orgnih.gov Similarly, the use of chiral phase-transfer catalysts has allowed for the enantioselective alkylation of malonate derivatives. frontiersin.org

Modern advancements also include the use of enzymatic methods for the desymmetrization of malonic esters, offering a green and highly selective approach to chiral building blocks. studysmarter.co.uk The evolution of malonate ester applications reflects the broader trends in organic synthesis, moving from classical named reactions to sophisticated catalytic and stereoselective transformations.

Properties

IUPAC Name |

3-O-ethyl 1-O-methyl propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDIZPKBSSVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299096 | |

| Record name | 1-Ethyl 3-methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-89-6 | |

| Record name | NSC128183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl 3-methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 3 Methyl Malonate and Its Derivatives

Direct Synthesis of 1-Ethyl 3-methyl Malonate

The direct formation of this compound requires precise control to prevent the formation of symmetrical diesters, namely dimethyl malonate and diethyl malonate.

The synthesis of this compound via direct esterification of malonic acid is a multi-step process that necessitates careful control to achieve the desired unsymmetrical product. A common strategy involves the preparation of a malonic acid monoester, such as monomethyl malonate or monoethyl malonate. jst.go.jp These half-esters can be synthesized on a large scale with high purity through the selective monohydrolysis of the corresponding symmetric diesters. jst.go.jp

Once the monoester is isolated, a second, different esterification reaction can be performed on the remaining free carboxylic acid group. For instance, monomethyl malonate can be subjected to Fischer esterification using ethanol (B145695) and an acid catalyst to yield this compound. Conversely, monoethyl malonate can be esterified using methanol (B129727). This sequential approach is critical for producing the asymmetric diester with high selectivity.

Transesterification offers a more direct route, starting from a symmetrical malonic diester like diethyl malonate or dimethyl malonate. rsc.org This process involves reacting the starting diester with a different alcohol in the presence of a catalyst. For example, reacting diethyl malonate with methanol can produce this compound. researchgate.net The reaction is an equilibrium process, and removal of the displaced alcohol (ethanol in this case) can help drive the reaction toward the desired product. rsc.org

A variety of catalysts have been developed to facilitate the transesterification of malonic esters. Zinc perchlorate (B79767) hexahydrate has been shown to be an effective catalyst for the transesterification of malonic esters with primary or secondary alcohols, yielding the corresponding products in good to high yields. tubitak.gov.tr Modified zirconia catalysts have also been employed for the liquid-phase transesterification of diethyl malonate with benzyl (B1604629) alcohol, demonstrating the versatility of solid acid catalysts in these transformations. researchgate.net Achieving selective mono-transesterification to produce the asymmetric diester can be challenging, as the reaction can proceed to form the fully transesterified symmetric product. researchgate.net

Table 1: Catalysts for Transesterification of Malonic Esters

| Catalyst | Starting Malonate | Alcohol | Key Finding | Reference |

|---|---|---|---|---|

| Zinc Perchlorate Hexahydrate | Diethyl Malonate | Various primary/secondary alcohols | Catalyzes mono- and bis-transesterification effectively. | tubitak.gov.tr |

| Methylboronic Acid | β-keto ethylesters | Various alcohols | Provides a mild and environmentally benign protocol for transesterification. | rsc.org |

| Modified Zirconia (e.g., SO4²⁻/ZrO₂) | Diethyl Malonate | Benzyl Alcohol | Solid acid catalyst achieves high transester yield (88%). | researchgate.net |

This synthetic route involves the use of malonic acid half-esters as precursors. For instance, monomethyl malonic acid can be prepared and then its free carboxylic acid group can be converted into an ethyl ester. jst.go.jp This final step is typically an alkylation of the carboxylate salt. The half-ester is first deprotonated with a suitable base to form a carboxylate, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide to form the final this compound product. This method provides excellent control over the identity of the two different ester groups.

Synthesis of Substituted this compound Derivatives

The methylene (B1212753) group (the carbon atom situated between the two carbonyl groups) in this compound is flanked by two electron-withdrawing ester groups, making its protons acidic (pKa ≈ 13). libretexts.orglibretexts.org This acidity is the key to its utility in forming a wide range of substituted derivatives.

The most common method for creating substituted derivatives is through α-alkylation, a cornerstone of the malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com The process involves two main steps:

Enolate Formation: The methylene proton is removed by a base to form a resonance-stabilized enolate. A common base for this purpose is sodium ethoxide, particularly when an ethyl ester is present, to prevent transesterification. libretexts.orgwikipedia.org

Nucleophilic Substitution: The resulting enolate is a potent nucleophile that readily attacks an alkyl halide (R-X) in an SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

This reaction is highly effective for primary and methyl halides. libretexts.org Secondary halides give lower yields, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions. uomustansiriyah.edu.iq A specific example involves the reaction of methyl ethyl malonate with methyl vinyl ketone in the presence of anhydrous potassium carbonate, which proceeds via a Michael addition, a type of α-alkylation, to yield (±)1-Ethyl 3-methyl 2-(3-oxobutyl)malonate. rsc.org The alkylation can be repeated if a second acidic proton is available, leading to dialkylated products. wikipedia.org

Table 2: Examples of α-Alkylation of Malonate Esters

| Malonate Substrate | Base | Alkylating Agent | Product | Reference |

|---|---|---|---|---|

| Ethyl Malonate | Sodium Ethoxide | Methyl Bromide | Ethyl Methylmalonate | orgsyn.org |

| Methyl Ethyl Malonate | Potassium Carbonate | Methyl Vinyl Ketone | (±)1-Ethyl 3-methyl 2-(3-oxobutyl)malonate | rsc.org |

| Diethyl (1-ethyl butyl) malonate | Sodium tert-butylate | Ethyl Bromide | Diethyl (1-ethyl butyl) ethyl malonate | google.com |

Beyond simple alkylation, the methylene carbon of this compound and related compounds can undergo various other functionalization reactions.

Michael Addition: As noted, the enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. rsc.org

Acylation: The enolate can also be acylated using an acyl halide or anhydride, introducing a keto group at the α-position.

Domino Reactions: The reactivity of the methylene group can be harnessed in domino or tandem reactions. For example, diethyl ethoxymethylenemalonate, a related compound, undergoes a double Michael addition with substituted indoles, catalyzed by p-toluenesulfonic acid, to form novel bis(indolyl)methanes with a malonate group on the methylene bridge. clockss.org This demonstrates a powerful method for complex molecule synthesis starting from a functionalized malonate synthon. clockss.org

Palladium-Catalyzed Reactions: The malonate enolate can serve as a nucleophile in palladium-catalyzed alkene difunctionalization reactions, leading to the construction of functionalized carbocycles like methylene cyclobutanes and methylene cyclopentanes. nih.gov

Electrochemical Functionalization: Recent advances include electrochemical methods for the C(sp³)–H functionalization of malonates. An electrochemical 1,2-alkylarylation of styrenes with malonates and N-heteroarenes has been developed, showcasing a modern approach to forming complex adducts via direct C-H activation. acs.org

These diverse methodologies underscore the importance of this compound and its parent compounds as versatile building blocks in organic synthesis.

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters, particularly vicinal all-carbon quaternary stereocenters, represents a significant challenge in organic synthesis due to the steric hindrance involved in coupling two tertiary carbon centers. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net Malonate derivatives are valuable nucleophiles in this context, often employed in alkylation reactions to generate these sterically congested centers. nih.gov The use of unsymmetrical malonates, such as those with different ester groups like this compound, introduces an additional layer of complexity and potential for diastereoselectivity in the formation of new stereocenters. chinesechemsoc.orgchinesechemsoc.org

Research into the direct catalytic asymmetric coupling of two C(sp³) centers has explored the use of malonate derivatives to form vicinal tertiary and all-carbon quaternary stereocenters. chinesechemsoc.orgchinesechemsoc.org In one such study, following the successful generation of enantioenriched quaternary carbons by adding dimethyl malonate to racemic tertiary bromides, investigators explored whether using malonates with non-identical ester groups could induce significant diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

Initial experiments involved treating a tertiary bromide with this compound in the presence of a pentanidium (PN1) catalyst. chinesechemsoc.orgchinesechemsoc.org This reaction yielded the desired product with moderate enantioselectivity and some level of diastereoselectivity, demonstrating the potential of using unsymmetrical malonates in these complex bond formations. chinesechemsoc.org

However, when attempting to synthesize vicinal all-carbon quaternary stereocenters, the steric challenge becomes even more pronounced. The reaction between a tertiary bromide and a tertiary carbon nucleophile derived from 1-ethyl 3-methyl 2-methylmalonate was investigated. chinesechemsoc.orgchinesechemsoc.org Under the reaction conditions, this coupling was unsuccessful. Instead of the desired C-C bond formation, the primary outcome was the debromination of the tertiary bromide, leading to a protonated product. chinesechemsoc.orgchinesechemsoc.org This result indicates that while the SN2X reaction occurred between the bromide and the tertiary carbanion from the malonate derivative, the subsequent bond formation was suppressed, likely due to the high steric demand of coupling two tertiary carbon centers. chinesechemsoc.orgchinesechemsoc.org

Despite this specific challenge, the broader study successfully optimized conditions for the synthesis of vicinal tertiary and all-carbon quaternary stereocenters using other malonate derivatives and cyclic β-keto esters. chinesechemsoc.orgchinesechemsoc.org The optimization focused on catalyst, base, solvent, and temperature, leading to conditions that could produce adducts in good yields and with high stereoselectivity. chinesechemsoc.org

Table 1: Optimization of Reaction Conditions for Vicinal Tertiary and All-Carbon Quaternary Stereocenters chinesechemsoc.org

This interactive table summarizes the optimization of reaction conditions for the synthesis of vicinal tertiary and all-carbon quaternary stereocenters using various malonates and tertiary bromides catalyzed by PN1.

| Entry | Tertiary Bromide | Malonate | Yield (%) | ee (%) | dr |

| 1 | 1a | This compound (18a) | 87 | 60 | 1.2:1 |

| 2 | 1a | 18b | 82 | 72 | 2:1 |

| 3 | 1a | 18c | 85 | 55 | 2:1 |

| 4 | 1a | 18d | 85 | 78 | 4:1 |

| 5 | 1a | 18e | 60 | 76 | 2:1 |

| 9 | 1b | 18d | 82 | 84 | 8:1 |

| 10 | 1c | 18d | 80 | 89 | 9:1 |

| 11 | 1d | 18d | 80 | 90 | 49:1 |

| Reaction Conditions: PN1 (5 mol %), bromide (0.05 mmol), malonate (0.06 mmol), 4M aq. KOH (0.05 mmol) in toluene (B28343) (2 mL) at −20 °C for 2 days. Isolated yields are reported. Enantiomeric excess (ee) and diastereomeric ratio (dr) were determined by HPLC analysis. chinesechemsoc.org |

Further investigations into enantioselective α-alkylation have utilized phase-transfer catalysis (PTC) to successfully synthesize chiral α,α-dialkylmalonates containing a quaternary carbon center. frontiersin.orgnih.gov These methods employ chiral phase-transfer catalysts to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) in the alkylation of α-substituted malonate derivatives. frontiersin.orgnih.govfrontiersin.org While these studies primarily used malonates with identical ester groups or bulkier groups like tert-butyl and 2,2-diphenylethyl, the principles are applicable to derivatives like this compound for creating chiral quaternary centers. frontiersin.orgnih.gov The reaction involves the alkylation of an α-substituted malonate with an alkyl halide under basic conditions, facilitated by a chiral quaternary ammonium (B1175870) salt catalyst. frontiersin.orgnih.gov

Table 2: Scope of Alkylating Agents in Enantioselective PTC α-Alkylation frontiersin.org

This interactive table shows the scope of various alkylating agents in the phase-transfer catalytic α-alkylation of a malonate substrate to form a quaternary carbon center.

| Alkylating Agent | Product | Yield (%) | ee (%) |

| Allyl bromide | 7a | 99 | 90 |

| (E)-Cinnamyl bromide | 7b | 70 | 86 |

| Propargyl bromide | 7c | 70 | 66 |

| 3-Methyl-2-butenyl bromide | 7d | 99 | 88 |

| Benzyl bromide | 7e | 99 | 95 |

| p-Chlorobenzyl bromide | 7f | 99 | 96 |

| p-Bromobenzyl bromide | 7g | 99 | 98 |

| p-Fluorobenzyl bromide | 7h | 90 | 91 |

| 2-Naphthylmethyl bromide | 7i | 99 | 99 |

| Reaction Conditions: Malonate substrate, alkylating agent, (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst, 50% KOH, toluene, -40°C. Isolated yields are reported. Enantiomeric excess (ee) was determined by HPLC analysis. frontiersin.org |

Reaction Chemistry and Transformational Pathways

Nucleophilic Addition Reactions of 1-Ethyl 3-methyl Malonate

As a doubly stabilized carbon nucleophile, this compound readily engages in nucleophilic addition reactions. wikipedia.org The presence of two electron-withdrawing ester groups enhances the acidity of the α-carbon's protons, facilitating the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, capable of attacking various electrophilic species.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.org this compound serves as an effective Michael donor. For instance, in a reaction with methyl vinyl ketone, this compound, in the presence of anhydrous potassium carbonate, yields (±)-1-Ethyl 3-methyl 2-(3-oxobutyl)malonate. rsc.org This transformation highlights the utility of the Michael addition in extending the carbon chain and introducing a keto functionality.

A general procedure for the Michael addition involves stirring the malonate with an α,β-unsaturated ketone and a base like potassium carbonate in a suitable solvent such as dichloromethane. rsc.org The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup followed by purification via flash column chromatography affords the desired Michael adduct. rsc.org

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Product | Reagents and Conditions |

| Methyl vinyl ketone | (±)-1-Ethyl 3-methyl 2-(3-oxobutyl)malonate | K2CO3, CH2Cl2, room temperature |

| Chalcone | Not specified | K2CO3, CH2Cl2, reflux |

It is worth noting that the stereochemistry of the Michael addition can be influenced by the reaction conditions and substrates. For example, the addition of diethyl malonate to 1-cyclohexene cyanide has been shown to produce a mixture of cis and trans isomers. cdnsciencepub.com

Condensation reactions involving this compound are pivotal in the synthesis of various cyclic and acyclic compounds. These reactions often proceed via the formation of an enolate, which then attacks a carbonyl group, followed by a dehydration step.

A classic example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. For instance, the condensation of salicylaldehyde (B1680747) with diethyl malonate, a close analog of this compound, in the presence of a catalytic amount of piperidine (B6355638) and acetic acid, yields ethyl coumarin-3-carboxylate. acgpubs.orgorgsyn.org This reaction is fundamental to the synthesis of coumarin (B35378) derivatives. Similarly, the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with diethylmalonate affords 3-substituted coumarins containing a dihydroquinoline moiety. nih.gov

The Claisen condensation, another significant carbon-carbon bond-forming reaction, can also involve malonate esters. This reaction typically involves the condensation of two ester molecules, but can also occur between an ester and a ketone.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound makes it an invaluable building block for the synthesis of cyclic structures, encompassing both heterocyclic and carbocyclic systems.

This compound is a key precursor in the synthesis of a wide range of heterocyclic compounds. Its reaction with dinucleophiles, such as amidines and ureas, can lead to the formation of six-membered heterocycles. nih.gov For example, the well-known synthesis of barbituric acids involves the condensation of malonates with urea. nih.gov

The synthesis of functionalized 2H-pyrans has been achieved through a catalytic reaction involving an oxirane, an alkyne, and a malonate. researchgate.net In a related context, the three-component reaction of indoles, 2,3-dihydropyran, and methylene malonates, catalyzed by a copper(II)-bis-oxazoline complex, yields optically active tetracyclic indolines. frontiersin.orgpreprints.org

Furthermore, 1,3-dimethyllumazine-6-carbonylchloride has been shown to react with the ethoxymagnesium salt of ethyl malonate to yield a β-keto ester derivative, which is a precursor for further heterocyclic transformations. researchgate.net

The intramolecular reactions of derivatives of this compound can lead to the formation of carbocyclic rings. For example, the Michael adducts derived from the reaction of malonates with cyclic α,β-unsaturated ketones can be further cyclized to form annulated products. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org

The stereochemistry of the products from these cyclization reactions is of significant interest. The Michael addition of diethyl malonate to 1-cyclohexene cyanide, followed by subsequent transformations, has been used to establish the stereochemistry of the resulting cis- and trans-decahydroisoquinolines. cdnsciencepub.com

Multi-Component Reactions with this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains essentially all the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. preprints.orgnih.gov this compound has been utilized as a key component in several MCRs.

One study investigated the regioselectivity of a multi-component reaction involving an unsymmetrical malonate, ethyl methyl malonate, with isocyanates. The results indicated the formation of both ethyl and methyl carboxylate products, demonstrating the potential for regiochemical diversity in such reactions. nih.gov

Another example involves the three-component reaction of indoles with 2,3-dihydropyran and methylene malonates, which provides access to complex tetracyclic indoline (B122111) derivatives in a single step. frontiersin.orgpreprints.org These reactions highlight the power of MCRs in rapidly generating molecular complexity from simple starting materials.

Catalysis in 1 Ethyl 3 Methyl Malonate Transformations

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for malonate transformations, offering a metal-free alternative to traditional methods. A key reaction in this domain is the conjugate addition of malonates to electron-deficient olefins.

Pyrrolidinyl tetrazole catalysts have proven effective in the general enantioselective conjugate addition of various malonates to α,β-unsaturated enone systems. researchgate.netnih.gov This approach is practical as it uses only a slight excess of the malonate, is readily scalable, and the resulting products can be easily mono-decarboxylated without loss of enantiomeric purity. researchgate.netnih.gov Similarly, the commercially available 1,2-diphenylethanediamine can be used directly as an organocatalyst for the highly enantioselective Michael addition of malonates to cinnamones and chalcones, yielding adducts with satisfactory yields and high enantiopurity.

Another significant advancement is the use of isothiourea catalysts, such as HyperBTM, for the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. This method achieves excellent levels of enantioselectivity and good yields. The reaction is notable for its high regioselectivity when alternative Michael acceptors are present.

Bifunctional tertiary amine–thioureas are employed to catalyze the Michael addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated enones. nih.gov While these reactions require high-pressure conditions (8–10 kbar) to proceed effectively, they successfully yield adducts with quaternary stereogenic centers containing a CF3 group in high yields and with significant enantiomeric excess. nih.gov

| Catalyst | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pyrrolidinyl tetrazole | α,β-Unsaturated enones | High | Good to Excellent | researchgate.netnih.gov |

| 1,2-Diphenylethanediamine | Cinnamones/Chalcones | 61-99% | 65 to >99% | |

| Isothiourea (HyperBTM) | α,β-Unsaturated p-nitrophenyl esters | Good | >99:1 er | |

| Bifunctional amine-thiourea | β-Trifluoromethyl enones | High | Up to 95% | nih.gov |

Transition Metal Catalysis

Transition metal complexes are widely used to catalyze a variety of transformations involving malonate esters, including arylations and conjugate additions. These methods benefit from the diverse reactivity and tunability of metal centers and their associated ligands.

Palladium-catalyzed α-arylation of malonates is a significant method for forming carbon-carbon bonds between an aromatic ring and the α-position of the malonate. Bulky and electron-rich MOP-type phosphine (B1218219) ligands have demonstrated good catalytic activity in these reactions. The choice of base is critical, with potassium phosphate (B84403) (K3PO4) being optimal for the α-arylation of ethyl malonate.

Nickel catalysis has also been effectively applied. For instance, a chiral system comprising a nickel salt (e.g., NiCl2) and the chiral ligand (-)-sparteine (B7772259) facilitates the enantioselective Michael addition of diethyl malonate to substituted chalcones. This system provides the corresponding adducts in good yields (80-91%) and with high enantioselectivity under simple reaction conditions. The NiCl2-sparteine combination was found to be more effective than other transition metal complexes tested.

Copper-catalyzed reactions represent another important avenue. Copper acetylides can react with isocyanates to form a propargylic amide, which then reacts with malonates in a domino reaction to create dihydropyridine-3-carboxylates. This method allows for the regioselective transformation of unsymmetrical malonates.

| Metal Catalyst | Ligand/Base System | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | MOP-type phosphine / K3PO4 | α-Arylation | Good | researchgate.net |

| NiCl2 | (-)-Sparteine | Michael Addition | 90% | |

| CuCl | N-methylpiperidine / t-BuOK | Domino Reaction | Acceptable |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, aligning with the principles of green chemistry. rsc.org In the context of malonate chemistry, heterogeneous catalysts are particularly relevant for reactions like the Knoevenagel condensation and α-arylation. rsc.orgmdpi.com

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound like a malonate ester and a carbonyl compound, can be efficiently promoted by solid catalysts. mdpi.comwikipedia.orgthermofisher.com Porous mixed-metal phosphates, such as magnesium aluminum phosphate (MALPO), have been developed as novel heterogeneous catalysts for this transformation. mdpi.com These materials exhibit excellent catalytic performance, providing high yields of Knoevenagel products under mild conditions. A key benefit is their remarkable recyclability and structural integrity over multiple reaction cycles. mdpi.com

For the α-arylation of malonates, the use of heterogeneous bases provides a practical alternative to homogeneous systems. Barium hydroxide (B78521) has been identified as an effective solid base for the α-arylation of diethyl malonate. researchgate.net The primary advantage is the simple removal of the base from the reaction medium by filtration, which simplifies the workup procedure. researchgate.net Other heterogeneous systems, including promoted zirconia catalysts and various metal oxides, have also been explored for Knoevenagel condensations, often under solvent-free conditions, further enhancing the environmental credentials of these processes. rsc.org

Enantioselective Catalysis in Malonate Reactions

Achieving high levels of enantioselectivity is a primary goal in modern organic synthesis. In malonate chemistry, both organocatalytic and transition-metal-based systems have been developed to construct chiral centers with high fidelity.

Enantioselective catalysis in this area often focuses on the conjugate addition of malonates to prochiral Michael acceptors. As discussed in Section 4.1, chiral organocatalysts like isothioureas, pyrrolidinyl tetrazoles, and bifunctional amine-thioureas are highly effective in delivering products with excellent enantiomeric excess. nih.gov For example, the addition of malonates to α,β-unsaturated aryl esters using the isothiourea catalyst HyperBTM can achieve an enantiomeric ratio greater than 99:1.

Phase-transfer catalysis represents another powerful strategy for the enantioselective α-alkylation of malonate derivatives. Using chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, the α-alkylation of specific malonates can produce chiral building blocks that contain a quaternary carbon center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.org

In the realm of transition metal catalysis, chiral ligands are crucial for inducing asymmetry. The combination of NiCl2 with the naturally occurring alkaloid (-)-sparteine provides a potent system for the enantioselective Michael addition of diethyl malonate to chalcones, yielding products with up to 86% ee. This highlights how a chiral ligand can effectively control the stereochemical outcome of a metal-catalyzed reaction.

| Catalytic System | Catalyst Type | Reaction Type | Achieved Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Isothiourea (HyperBTM) | Organocatalyst | Michael Addition | >99:1 er | |

| Bifunctional amine-thiourea | Organocatalyst | Michael Addition | Up to 95% ee | nih.gov |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Phase-Transfer Catalyst | α-Alkylation | Up to 98% ee | frontiersin.org |

| NiCl2 / (-)-Sparteine | Transition Metal Complex | Michael Addition | Up to 86% ee |

Stereoselective Synthesis Utilizing 1 Ethyl 3 Methyl Malonate

Enantioselective α-Alkylation Strategies

The α-alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org Achieving enantioselectivity in this process, thereby creating a chiral center at the α-position, is of significant interest. Strategies to achieve this often involve the use of chiral catalysts that can differentiate between the two enantiotopic faces of the enolate intermediate.

One of the most powerful methods for the enantioselective alkylation of malonates is through phase-transfer catalysis (PTC). frontiersin.org This technique is particularly effective for generating chiral building blocks that contain a quaternary carbon center. nih.govresearchgate.net Research has demonstrated that by carefully designing the malonate substrate and the chiral phase-transfer catalyst, high yields and excellent enantioselectivities can be achieved. For instance, the alkylation of α-methylmalonates using various allylic and benzylic halides has been successfully performed under PTC conditions. frontiersin.org

Detailed research findings on the enantioselective phase-transfer catalytic α-alkylation of malonates structurally related to 1-ethyl 3-methyl malonate are presented below. These reactions typically employ cinchona alkaloid-derived catalysts to induce asymmetry. rsc.orgphasetransfer.com

| Alkylating Agent (R-X) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinnamyl bromide | 7a | 99 | 90 |

| Geranyl bromide | 7b | 70 | 86 |

| Benzyl (B1604629) bromide | 7e | 99 | 94 |

| 4-Methoxybenzyl bromide | 7f | 98 | 91 |

| 4-Chlorobenzyl bromide | 7i | 98 | 98 |

The data illustrates that benzylic halides, in particular, lead to products with very high enantioselectivities, reaching up to 98% ee. frontiersin.org The success of these strategies highlights a robust methodology for synthesizing chiral α,α-dialkylmalonates. frontiersin.org

Diastereoselective Transformations

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective transformations involving this compound aim to control the relative configuration of the newly formed stereocenter in relation to the existing one.

A key area where this is relevant is in the synthesis of vicinal all-carbon quaternary stereocenters. Research has explored the coupling of tertiary bromides with malonates like ethyl methyl malonate to generate products with two adjacent stereocenters. chinesechemsoc.org In these reactions, the choice of catalyst and the steric properties of the reactants can influence the diastereomeric ratio (dr) of the product. For example, when a tertiary bromide was treated with ethyl methyl malonate, a pentanidium-based catalyst was able to provide the corresponding product with moderate enantioselectivity and some diastereoselectivity. chinesechemsoc.org Further optimization by modifying the ester groups on the malonate and the bromide substrate led to significant improvements in both enantioselectivity and diastereoselectivity. chinesechemsoc.org

The following table presents data on the diastereoselective reaction between various tertiary bromides and methyl tert-butyl malonate, demonstrating the potential to achieve high diastereoselectivity.

| Tertiary Bromide | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1a | 19i | 81 | 88 | 25:1 |

| 1c | 19j | 80 | 89 | 32:1 |

| 1d | 19k | 75 | 90 | 49:1 |

The results show that excellent diastereomeric ratios, as high as 49:1, can be obtained, demonstrating precise control over the formation of the vicinal stereocenters. chinesechemsoc.org

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy has been applied to the synthesis of chiral malonates.

Auxiliaries such as menthol (B31143) and oxazolidinones have been used for auxiliary-directed alkylations of enolates. usm.edu For instance, a chiral auxiliary can be attached to a malonic acid monoester, and the resulting adduct can then be alkylated. The steric hindrance provided by the auxiliary directs the incoming alkyl group to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched α-alkylated malonate.

Sulfur-based chiral auxiliaries derived from amino acids have also proven effective in asymmetric synthesis. scielo.org.mx In one application, an aldol (B89426) product was displaced with potassium ethyl malonate, demonstrating the utility of malonate nucleophiles in syntheses guided by chiral auxiliaries. scielo.org.mx This approach is valuable for constructing complex molecules and natural products. scielo.org.mx

Chiral Phase-Transfer Catalysis in Malonate Reactions

As introduced previously, chiral phase-transfer catalysis (PTC) is a premier green and sustainable method for asymmetric synthesis in both academic and industrial settings. rsc.orgphasetransfer.com This method is particularly well-suited for the alkylation of malonates. The catalyst, typically a chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the malonate enolate from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. rsc.orgresearchgate.net

The breakthrough in this field came with the development of catalysts based on cinchona alkaloids. phasetransfer.com These catalysts, such as N-[p-(trifluoromethyl)benzyl] cinchoninium bromide, have been used to achieve high enantioselectivity in the alkylation of indanones and related substrates. phasetransfer.com More recently, advanced catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide have been developed, enabling the α-alkylation of various malonates in high yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov

The general mechanism involves the formation of a tightly bound, chiral ion pair between the catalyst's cation and the prochiral enolate of the malonate. This complex then reacts with the electrophile, with the chiral environment around the enolate dictating the stereochemical outcome of the alkylation. The efficiency of the process has led to what is considered the "4th generation" of chiral PTC development, routinely achieving over 90% ee for various reactions. phasetransfer.com

Mechanistic Investigations of 1 Ethyl 3 Methyl Malonate Reactions

Elucidation of Reaction Mechanisms

The mechanistic pathways of reactions involving 1-ethyl 3-methyl malonate are diverse, often dictated by the specific reactants and catalytic systems employed. One prominent mechanism is the domino catalytic reaction, which allows for the construction of complex molecular scaffolds in a single pot by creating multiple covalent bonds. For instance, in a three-component reaction between terminal alkynes, isocyanates, and an unsymmetrical malonate like this compound, the mechanism commences with the formation of copper acetylides. These acetylides then perform a nucleophilic attack on the isocyanate to generate a propargylic amide intermediate. This intermediate subsequently reacts with the malonate, facilitated by a base such as lithium tert-butoxide (t-BuOLi), to yield dihydropyridine-3-carboxylates researchgate.net.

In other transformations, reactions involving this compound have been shown to proceed through a classic S_N2 (bimolecular nucleophilic substitution) pathway, leading to a regioselective outcome researchgate.net. This mechanism involves the malonate enolate acting as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group in a single, concerted step.

Furthermore, multicomponent reactions catalyzed by acidic systems have been investigated. For example, the synthesis of highly functionalized furan-2-ones can be achieved through a three-component reaction involving anilines, aldehydes, and a malonate derivative, catalyzed by polyether sulfone sulfamic acid (PES-NHSO3H) researchgate.net. The mechanism in such acid-catalyzed reactions typically involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack from the aniline (B41778) and subsequent reaction with the malonate.

Kinetic Studies and Rate Laws

For a hypothetical reaction involving this compound (EMM) and an electrophile (E), such as an alkyl halide, the rate law would be expressed as: Rate = k[EMM]^m[E]^n. To determine the reaction orders 'm' and 'n', the method of initial rates is commonly employed. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is kept constant, and the initial reaction rate is measured for each experiment.

Consider the following illustrative kinetic data for the reaction: EMM + E → Product

| Experiment | Initial [EMM] (mol/L) | Initial [E] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

Determining the order for EMM (m): Comparing experiments 1 and 2, the concentration of EMM is doubled while [E] is held constant. The initial rate also doubles (3.0 x 10⁻³ / 1.5 x 10⁻³ = 2). This indicates that the reaction is first order with respect to EMM (m=1).

Determining the order for E (n): Comparing experiments 1 and 3, the concentration of E is doubled while [EMM] is held constant. The initial rate quadruples (6.0 x 10⁻³ / 1.5 x 10⁻³ = 4). Since 2² = 4, the reaction is second order with respect to E (n=2).

Intermediate Identification and Characterization

The identification of transient species, or intermediates, is fundamental to confirming a proposed reaction mechanism. In multi-step reactions involving this compound, various intermediates have been proposed and, in some cases, characterized.

In the domino catalytic reactions previously mentioned, key intermediates are formed through the initial steps of the sequence. For example, in a reaction system containing a terminal alkyne, an epoxide, and a malonate, the process is initiated by the in situ generation of copper acetylides. These acetylides attack the epoxide, leading to its ring-opening and the formation of a homopropargylic alcohol intermediate researchgate.net. This alcohol intermediate is then intercepted by the this compound enolate in a subsequent step to form the final product.

Similarly, in the three-component reaction of terminal alkynes, isocyanates, and malonates, a distinct propargylic amide species is formed as an intermediate researchgate.net. This occurs after the copper acetylide attacks the isocyanate. The structure and reactivity of this intermediate are pivotal for the subsequent cyclization step involving the malonate. The characterization of such intermediates often relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can provide structural information, sometimes on isolated intermediates or through careful monitoring of the reaction mixture over time researchgate.net.

Regioselectivity and Stereochemical Control Studies

Regioselectivity is a critical consideration in reactions involving unsymmetrical reagents like this compound. The two ester functionalities (methyl and ethyl) create two distinct electronic and steric environments around the central methylene (B1212753) group. Consequently, reactions that involve the deprotonation of this active methylene group and subsequent reaction with an electrophile can potentially lead to two different regioisomeric products, depending on which ester group directs the reaction or is involved in a subsequent transformation like cyclization.

Studies on domino reactions have specifically examined the regioselectivity when using unsymmetrical malonates researchgate.net. The outcome of the reaction, meaning which ester group is preferentially involved or oriented in the final product, can be influenced by several factors:

The nature of the base: Different bases can exhibit varying degrees of steric hindrance and chelating ability, which can influence the conformation of the malonate enolate intermediate.

The catalyst: The metallic center of a catalyst can coordinate preferentially with one of the carbonyl oxygens of the malonate, thereby directing the regiochemical outcome.

Reaction conditions: Temperature and solvent can also play a role in favoring the formation of one regioisomer over another.

For instance, in a cyclization reaction, the kinetic and thermodynamic stability of the possible transition states leading to the different regioisomers will determine the final product ratio.

| Condition | Catalyst/Base | Outcome |

| A | Catalyst X / Base Y | Predominant formation of Regioisomer 1 (e.g., involving the ethyl ester) |

| B | Catalyst Z / Base W | Predominant formation of Regioisomer 2 (e.g., involving the methyl ester) |

Such studies are essential for developing synthetic methodologies that are not only efficient but also highly selective, allowing for the precise construction of target molecules. The reactions are often found to proceed in a regioselective manner, demonstrating that control over the reaction pathway is achievable researchgate.net.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

For malonate esters, a primary reaction of interest is the malonic ester synthesis, which involves the formation of an enolate followed by alkylation at the central carbon atom. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to model this process. Calculations would typically involve:

Enolate Formation: Modeling the deprotonation of the α-carbon by a base (e.g., sodium ethoxide) to determine the acidity (pKa) and the structure of the resulting enolate.

Alkylation Step: Simulating the nucleophilic attack of the enolate on an alkyl halide (Sₙ2 reaction), calculating the energy barrier of the transition state to predict the reaction rate. masterorganicchemistry.com

Decarboxylation: Investigating the mechanism of hydrolysis and subsequent decarboxylation that often follows alkylation, a process involving a pericyclic reaction. openochem.org

Another significant reaction class is the Knoevenagel condensation, where the active methylene (B1212753) group of the malonate reacts with an aldehyde or ketone. tandfonline.comresearchgate.netorganicreactions.org Theoretical calculations can explore the reaction pathway, comparing different catalytic mechanisms and explaining the observed product distributions. For an unsymmetrical ester like 1-Ethyl 3-methyl malonate, quantum calculations could predict whether one ester group influences the reaction rate or subsequent transformations differently than the other.

A hypothetical energy profile for the alkylation step in a malonic ester synthesis, as could be determined by DFT calculations, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Enolate + Alkyl Halide | 0.0 |

| 2 | Sₙ2 Transition State | +18.5 |

| 3 | Alkylated Malonate + Halide Ion | -5.2 |

This interactive table represents typical values obtained from quantum chemical calculations for an Sₙ2 reaction involving a malonate enolate.

Molecular Dynamics Simulations of Malonate Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with solvent molecules. rsc.org

For systems involving this compound, MD simulations can be employed to understand its behavior in various environments, particularly in solution. Key applications include:

Solvation Studies: Simulating the malonate ester in a solvent like water or ethanol (B145695) to analyze the structure of the solvation shell, the number of hydrogen bonds, and the orientation of solvent molecules around the ester groups. Studies on related dicarboxylic acids like malonic acid have used MD to investigate water adsorption and the hydrophilic behavior of the molecule. researchgate.netrsc.org

Conformational Dynamics: While quantum mechanics can find stable conformers (see 7.4), MD can simulate the transitions between these conformations over time, providing insight into the molecule's flexibility and the timescales of these changes.

Interaction with Interfaces: Simulating the behavior of the malonate at a liquid-vapor or liquid-solid interface to understand its orientation and surface activity. This is relevant in applications where surface properties are important.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of these parameters for the molecule of interest.

Prediction of Reactivity and Selectivity

Computational chemistry offers various tools to predict the reactivity and selectivity of molecules without performing the reaction experimentally. rsc.orgrsc.org For this compound, these predictions are centered on the reactivity of the α-carbon and the differential reactivity of the two distinct ester functionalities.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface. For a malonate ester, the map would show a region of negative electrostatic potential around the carbonyl oxygens and a region of positive potential around the acidic α-hydrogens, indicating their susceptibility to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) Theory: Reactivity can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the malonate enolate, the HOMO is localized on the α-carbon, confirming its role as the primary nucleophilic site for alkylation.

Fukui Functions and Dual Descriptors: These are reactivity indices derived from conceptual DFT that can predict the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. For this compound, these calculations could be used to predict the regioselectivity of a reaction, for instance, whether a nucleophile would preferentially attack the carbonyl carbon of the ethyl ester versus the methyl ester. While sterically similar, subtle electronic differences could lead to a preference, which these indices can quantify.

These predictive tools are invaluable for designing new synthetic routes, optimizing reaction conditions, and understanding the underlying electronic factors that govern chemical selectivity. nih.gov

Conformation and Electronic Structure Analysis

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) are fundamental properties that dictate a molecule's physical and chemical behavior. Computational methods are exceptionally well-suited for exploring the conformational landscape and electronic properties of molecules like this compound.

Computational studies on the parent malonic acid have revealed the existence of several stable conformers, differing by the rotation around C-C and C-O bonds. researchgate.netresearchgate.net These conformers are stabilized by factors such as intramolecular hydrogen bonding. For this compound, a similar analysis would reveal multiple low-energy conformations. The relative stability of these conformers can be calculated with high accuracy using methods like Møller-Plesset perturbation theory (MP2) or DFT. researchgate.net

The analysis typically involves:

Potential Energy Surface Scan: Systematically rotating key dihedral angles (e.g., around the Cα-C(O) bonds) to identify energy minima.

Geometry Optimization: Starting from the identified minima, optimizing the molecular geometry to find the exact structure of each stable conformer.

Frequency Calculation: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating their relative energies, including zero-point vibrational energy corrections.

The following table shows a hypothetical result from a conformational analysis of a malonate, based on data for malonic acid, illustrating how computational chemistry can quantify the stability of different shapes a molecule can adopt. researchgate.net

| Conformer ID | Dihedral Angle (O=C-Cα-C=O) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| I | ~180° (trans) | 0.00 | 75.1 |

| II | ~60° (gauche) | 1.85 | 24.9 |

| III | ~0° (cis) | 9.10 | < 0.1 |

This interactive table is representative of data from a computational conformational analysis, showing the relative energies and expected populations of different molecular shapes.

Electronic structure analysis further involves examining molecular orbitals, atomic charges (e.g., via Natural Bond Orbital analysis), and bond orders to understand the nature of chemical bonding within the molecule. This provides a detailed picture of how electron density is distributed, which is key to understanding the molecule's reactivity, polarity, and spectroscopic properties.

Advanced Analytical Method Development for 1 Ethyl 3 Methyl Malonate Research

Spectroscopic Characterization Methods for Reaction Monitoring

Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions involving 1-Ethyl 3-methyl malonate. They provide valuable information on the structural transformation of reactants into products, allowing for reaction optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for tracking reaction progress. ¹H NMR can monitor the disappearance of the methylene (B1212753) protons of this compound and the appearance of new signals corresponding to the product. ¹³C NMR provides detailed information about the carbon skeleton of the molecule. nih.gov

Infrared (IR) spectroscopy is effective for identifying functional groups. The strong carbonyl (C=O) stretching bands of the two ester groups in this compound are characteristic and can be monitored to follow its conversion. nih.gov

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to identify the molecular weight of intermediates and the final product, confirming the reaction pathway. nih.govresearchgate.net The fragmentation pattern provides further structural evidence.

Table 1: Spectroscopic Data for this compound

| Technique | Type | Key Observations/Data |

|---|---|---|

| NMR Spectroscopy | ¹³C NMR | Provides signals for the different carbon atoms in the molecule. |

| Mass Spectrometry | GC-MS | Shows a top peak at m/z 101 in its mass spectrum. nih.gov |

| Infrared Spectroscopy | Vapor Phase IR | Used to identify the characteristic vibrational frequencies of the molecule's functional groups. nih.gov |

Chromatographic Techniques for Separation and Purity Analysis

Due to the similar boiling points of many malonic esters, distillation is often insufficient for achieving high purity, making chromatography the preferred method for separation and analysis. orgsyn.orgnih.gov

Gas Chromatography (GC) is widely used for assessing the purity of this compound and for separating it from starting materials, byproducts, and other esters. acs.org The choice of the stationary phase is critical for achieving effective separation based on differences in polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of compounds related to this compound. nih.gov It is particularly useful for less volatile or thermally sensitive compounds that cannot be analyzed by GC. Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of the analytes.

Table 2: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application in Research |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, separation from volatile impurities and related esters. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov | Purity analysis, preparative separation of products derived from this compound. |

Chiral Analysis Methods for Enantiomeric Excess Determination

While this compound is an achiral molecule, it is frequently used as a prochiral substrate in asymmetric synthesis to create chiral products containing a new stereogenic center. du.ac.in Determining the enantiomeric excess (ee) of these chiral products is a critical step in evaluating the effectiveness of an asymmetric reaction.

NMR Spectroscopy with Chiral Auxiliaries: One common method involves converting the chiral product into a mixture of diastereomers by reacting it with a chiral derivatizing agent, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.netutoronto.ca The resulting diastereomers have distinct NMR spectra, and the ratio of their signal integrations can be used to determine the enantiomeric excess. researchgate.net Chiral shift reagents, like lanthanide complexes (e.g., Eu(hfc)₃), can also be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for the determination of their ratio. chemrxiv.org

Chiral Chromatography: Chiral HPLC and Chiral GC are direct methods for separating enantiomers. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the quantification of each enantiomer and the direct calculation of the enantiomeric excess. pageplace.de

Table 3: Comparison of Chiral Analysis Methods for Products Derived from this compound

| Method | Principle | Advantages |

|---|---|---|

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR signals. researchgate.netnih.gov | Widely accessible through standard NMR spectroscopy. |

| NMR with Chiral Shift Reagents | Reversible formation of diastereomeric complexes that exhibit different NMR chemical shifts for the enantiomers. chemrxiv.org | Non-destructive and does not require chemical modification of the analyte. |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. pageplace.de | Direct separation and quantification of enantiomers, high accuracy. |

Applications of 1 Ethyl 3 Methyl Malonate in Complex Molecule Synthesis

Precursors for Pharmaceutical Intermediates

While the use of symmetric malonic esters like diethyl malonate is well-established in the synthesis of a wide array of pharmaceuticals, the specific applications of 1-ethyl 3-methyl malonate are less frequently documented. However, the underlying chemical principles of malonic ester synthesis are directly applicable, suggesting its potential utility in creating valuable pharmaceutical intermediates. The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, traditionally involves the condensation of a disubstituted malonic ester with urea. researchgate.net This reaction forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure. The use of an unsymmetrical ester like this compound could offer advantages in multi-step syntheses where selective manipulation of one ester group is desired before the cyclization step.

The reactivity of the active methylene (B1212753) group in this compound allows for the introduction of various substituents, which is a key step in the synthesis of many anticonvulsant drugs. wikipedia.orgmedscape.com For instance, the alkylation or arylation of the malonate followed by subsequent chemical transformations can lead to a diverse range of pharmacologically active compounds. Although direct examples specifying this compound are scarce in readily available literature, its role as a synthetic equivalent to a mono-protected malonic acid makes it a logical candidate for the synthesis of complex heterocyclic systems that are prevalent in medicinal chemistry.

Domino reactions involving unsymmetrical malonates have been shown to produce complex heterocyclic structures like dihydropyridine-3-carboxylates, which are important pharmacophores. researchgate.net Such reactions highlight the potential of this compound to participate in multi-component reactions to build intricate molecular frameworks in a single step.

Building Blocks for Natural Product Synthesis

The malonic ester synthesis is a foundational method for carbon-carbon bond formation and has been employed in the synthesis of various natural products. The general strategy involves the alkylation of the malonate enolate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org While specific examples detailing the use of this compound in the total synthesis of natural products are not prominent in the literature, its potential as a building block can be inferred from the known applications of other malonic esters.

For instance, malonic acid and its esters are biosynthetic precursors to polyketides, a large and diverse class of natural products. In laboratory synthesis, malonates can be used to extend carbon chains in a controlled manner, mimicking biosynthetic pathways. The use of an unsymmetrical ester like this compound could be advantageous in syntheses requiring differentiation of the two carboxyl groups at a later stage.

Furthermore, malonate derivatives are utilized in the synthesis of terpenes and flavonoids. Terpenes, derived from isoprene (B109036) units, can sometimes be constructed using C-C bond-forming reactions where malonates act as nucleophiles. Flavonoids, a class of polyphenolic compounds, often contain structural motifs that can be accessed through condensation reactions involving malonate-derived building blocks. Although direct evidence is limited, the chemical reactivity of this compound makes it a plausible, though underutilized, reagent in the synthetic chemist's toolbox for natural product synthesis.

Applications in Material Science Precursors

The application of malonic esters in material science is a growing field, with a focus on creating functional polymers and specialty materials. While much of the research has centered on symmetric malonates, the principles can be extended to unsymmetrical esters like this compound.

One area of application is in the synthesis of malonate-based polyesters. Research has shown that dimethyl malonate can be used in enzyme-catalyzed polymerization with various diols to produce linear polyesters. nih.govwhiterose.ac.uk These polymers have potential applications as metal-chelating materials. nih.govwhiterose.ac.uk By analogy, this compound could be used as a monomer in similar polymerization reactions. Furthermore, it could undergo transesterification with diols to produce new, unsymmetrical monomers for step-growth polymerization, potentially leading to polyesters with tailored properties. masterorganicchemistry.com

Another significant application is in the synthesis of methylene malonates, which are important monomers for anionic polymerization. google.com The Knoevenagel condensation of a malonic ester with formaldehyde (B43269) yields the corresponding methylene malonate. google.com These monomers can be used to produce a variety of polymers for applications such as adhesives, coatings, and sealants. google.com The use of this compound in this reaction would yield ethyl methyl methylene malonate, a monomer that could impart specific properties to the resulting polymer due to its unsymmetrical nature.

The potential of this compound as a precursor for various functional monomers is summarized in the table below.

| Precursor | Reaction Type | Potential Monomer | Application |

| This compound | Transesterification with a diol (e.g., 1,4-butanediol) | Bis(4-hydroxybutyl) malonate (after full transesterification) | Polyester (B1180765) synthesis |

| This compound | Knoevenagel condensation with formaldehyde | Ethyl methyl methylene malonate | Anionic polymerization for adhesives and coatings |

| This compound | Alkylation followed by reduction | Substituted 1,3-propanediols | Polyurethane and polyester synthesis |

Synthesis of Malonamide (B141969) and other Related Derivatives

The reaction of malonic esters with amines to form malonamides and related derivatives is a fundamental transformation in organic synthesis. The use of an unsymmetrical ester like this compound introduces the possibility of regioselective reactions, allowing for the synthesis of unsymmetrical malonamides and malonamic acid esters.

The synthesis of N-substituted malonamic acid esters can be achieved through the controlled aminolysis of this compound. By carefully selecting the reaction conditions, such as temperature and stoichiometry of the amine, it is possible to selectively react one of the ester groups. For example, a Chinese patent describes a method for preparing N-methyl-malonamic acid ethyl ester from diethyl malonate and monomethylamine at low temperatures, achieving a single-step reaction. google.com A similar level of control could be expected with this compound, potentially with enhanced selectivity due to the inherent electronic and steric differences between the methyl and ethyl ester groups.

The synthesis of both symmetrical and unsymmetrical malonamides is also a key application. Unsymmetrical malonamides are of particular interest as they are found in various pharmacologically active molecules. The table below presents some examples of malonamide and related derivatives that can be synthesized from malonic esters, with the potential for regioselective synthesis when starting from this compound.

| Derivative | Starting Materials | Synthetic Method |

| N,N'-Dimethylmalonamide | This compound, Methylamine | Ammonolysis |

| N-Phenylmalonamic acid ethyl ester | This compound, Aniline (B41778) | Selective Ammonolysis |

| N-Methyl-N'-phenylmalonamide | N-Methylmalonamic acid ethyl ester, Aniline | Amide coupling |

| Malonodihydrazide | This compound, Hydrazine | Hydrazinolysis |

The differential reactivity of the methyl and ethyl esters in this compound can be exploited to achieve regioselectivity in these reactions, providing a strategic advantage in the synthesis of complex, non-symmetrical molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-ethyl 3-methyl malonate with high purity for research purposes?

- Methodological Answer : The synthesis typically involves esterification of malonic acid with ethanol and methanol under acid catalysis. A common approach is the use of a two-step process: (1) preparation of the diethyl malonate intermediate via reaction with excess ethanol and sulfuric acid, followed by (2) selective mono-methylation using methyl halides or dimethyl sulfate under controlled conditions. Purity can be enhanced via fractional distillation or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify ester groups and absence of unreacted carboxylic acids .

Q. How does the structure of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The two electron-withdrawing ester groups activate the central α-carbon, making it highly electrophilic. This facilitates enolate formation under basic conditions (e.g., using NaOEt), enabling nucleophilic attacks in reactions like the Michael addition or Claisen condensation. The ethyl and methyl substituents sterically hinder bulkier electrophiles but favor reactions with smaller nucleophiles (e.g., enolates of ketones) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy :

- ¹H/¹³C NMR : Identifies ester protons (δ ~4.2 ppm for ethoxy, δ ~3.7 ppm for methoxy) and α-carbon shifts.

- FTIR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and absence of -OH (carboxylic acid contamination).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying the inhibitory effects of malonate derivatives on enzyme activity?

- Methodological Answer : Contradictions may arise from variability in enzyme sources, assay conditions (pH, temperature), or inhibitor concentrations. To address this:

- Standardize Assays : Use recombinant enzymes (e.g., succinate dehydrogenase) to minimize batch variability.

- Dose-Response Curves : Perform IC₅₀ determinations with triplicate measurements.

- Cross-Validation : Compare results with structurally analogous inhibitors (e.g., diethyl malonate) to identify structure-activity relationships .

Q. What statistical approaches (e.g., ANOVA vs. paired t-tests) are appropriate for analyzing the dose-dependent effects of this compound in biological assays?

- Methodological Answer :

- Paired t-test : Suitable for comparing two conditions (e.g., inhibitor vs. control) within the same experimental batch. For example, enzyme activity with/without malonate in matched aliquots .

- Two-Factor ANOVA : Preferred for multi-variable designs (e.g., dose levels + treatment groups). ANOVA accounts for interaction effects and reduces Type I error risk compared to repeated t-tests. Example: Testing malonate’s effect across multiple cell lines and concentrations .

Q. How should researchers design toxicity studies for this compound to meet regulatory standards, and what endpoints are critical?

- Methodological Answer :

- Study Design : Follow OECD guidelines (e.g., Test No. 405 for eye irritation, No. 407 for repeated-dose toxicity). Use in vivo models (e.g., rabbits) or in vitro alternatives (e.g., 3T3 cell assays) for ethical compliance.

- Critical Endpoints :

- Acute Toxicity : LD₅₀, reversibility of effects (e.g., corneal opacity resolved within 21 days in rabbits ).

- Subchronic Effects : Organ weights, histopathology, hematological parameters.

- Environmental Fate : Biodegradation half-life (estimated via QSAR models if experimental data are lacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products